5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3OS/c1-11-3-6-18(12(2)7-11)25-19(15-9-27-10-17(15)24-25)23-20(26)14-8-13(21)4-5-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDDIFMJHSINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thieno[3,4-c]pyrazole core, which is significant for its biological interactions.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit key signaling pathways involved in tumor growth. Specifically, they have shown effectiveness against BRAF(V600E) mutations and other cancer-related targets such as EGFR and Aurora-A kinase .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
2. Anti-inflammatory Activity
The anti-inflammatory activity of pyrazole derivatives is well-documented. The compound has been evaluated for its ability to inhibit protein denaturation, a common indicator of anti-inflammatory potential. In comparative studies with standard anti-inflammatory drugs like diclofenac sodium, certain pyrazole derivatives exhibited significant inhibition percentages .
Table 2: Anti-inflammatory Activity Comparison
3. Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. The compound shows potential against various bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit biofilm formation .
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Case Studies
A series of studies have evaluated the biological activities of compounds structurally related to this compound. For example:
- Study on Anti-inflammatory Effects : A study assessed the efficacy of various pyrazole derivatives in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), revealing that certain modifications in the pyrazole ring enhance anti-inflammatory activity significantly.
- Anticancer Screening : Another investigation focused on the compound's cytotoxic effects on pancreatic cancer cells using the CellTiter-Glo assay. Results indicated a dose-dependent inhibition of cell viability.
Comparison with Similar Compounds
Critical Observations :
- Halogenation Patterns: The target’s 5-bromo-2-chloro substitution contrasts with the 4-bromo group in and -bromophenyl in .
- Heterocyclic Core: The thieno[3,4-c]pyrazole in the target and offers π-π stacking capability, while the triazole-thione in introduces sulfur-based hydrogen bonding .
- Oxo vs. Dihydro Groups: The 5-oxo group in increases polarity compared to the dihydrothieno ring in the target, impacting solubility and membrane permeability .
Spectroscopic and Analytical Data
A comparison of spectral properties highlights functional group variations:
Key Findings :
- The triazole-thione in shows a distinct C=S stretch at 1212 cm⁻¹, absent in benzamide-based analogs .
- Discrepancies in elemental analysis (e.g., C and H in ) suggest synthetic impurities or hydration differences .
Physicochemical and Pharmacological Implications
- Lipophilicity : The target’s 2,4-dimethylphenyl group increases hydrophobicity (logP ~4.5 estimated) compared to ’s 4-methylphenyl (logP ~3.8), favoring blood-brain barrier penetration.
- Metabolic Stability: The 5-bromo-2-chloro substitution may reduce oxidative metabolism compared to mono-halogenated analogs .
- Bioactivity: While specific data for the target are unavailable, ’s triazole-thione exhibited moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), suggesting the thienopyrazole analogs could target similar pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
